3'-CHLORO-3-(3-CHLORO-5-FLUOROPHENYL)-5'-FLUOROPROPIOPHENONE
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Overview
Description
3'-CHLORO-3-(3-CHLORO-5-FLUOROPHENYL)-5'-FLUOROPROPIOPHENONE is an organic compound with the molecular formula C15H10Cl2F2O. This compound is characterized by the presence of two 3-chloro-5-fluorophenyl groups attached to a propan-1-one backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3'-CHLORO-3-(3-CHLORO-5-FLUOROPHENYL)-5'-FLUOROPROPIOPHENONE typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, forming the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3'-CHLORO-3-(3-CHLORO-5-FLUOROPHENYL)-5'-FLUOROPROPIOPHENONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3'-CHLORO-3-(3-CHLORO-5-FLUOROPHENYL)-5'-FLUOROPROPIOPHENONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3'-CHLORO-3-(3-CHLORO-5-FLUOROPHENYL)-5'-FLUOROPROPIOPHENONE involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-fluorophenyl)propan-2-one: Similar structure but lacks the chlorine atoms.
3-Chloro-4’-fluoropropiophenone: Contains only one phenyl ring with chlorine and fluorine substitutions.
Uniqueness
3'-CHLORO-3-(3-CHLORO-5-FLUOROPHENYL)-5'-FLUOROPROPIOPHENONE is unique due to the presence of both chlorine and fluorine atoms on the phenyl rings, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can lead to distinct chemical and biological properties compared to similar compounds .
Biological Activity
3'-Chloro-3-(3-chloro-5-fluorophenyl)-5'-fluoropropiophenone, a synthetic compound with notable structural characteristics, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
The compound is characterized by the following chemical properties:
- Molecular Formula : C₁₅H₁₁Cl₂F₁O
- Molecular Weight : 297.15 g/mol
- CAS Number : 898750-52-2
- Purity : Typically ≥97% .
Biological Activity Overview
The biological activity of this compound primarily includes antimicrobial, anticancer, and anti-inflammatory properties. The presence of fluorine atoms in its structure often enhances the compound's lipophilicity and metabolic stability, which are critical for its biological efficacy.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing fluorinated phenyl groups have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 0.16 µM, demonstrating their potential as effective antimicrobial agents.
Anticancer Activity
Fluorinated compounds are often explored for their anticancer potential. Studies have suggested that the incorporation of fluorine can improve the selectivity and potency of anticancer agents. For example, analogs of this compound have been tested against human cancer cell lines such as MCF-7 (breast cancer) and exhibited promising results in inhibiting cell proliferation . The mechanisms underlying these effects may involve the disruption of cellular respiration or interference with DNA synthesis.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Inhibition of ATP Synthase : Similar compounds have demonstrated the ability to inhibit ATP synthase, leading to reduced energy production in bacterial cells .
- Disruption of Membrane Integrity : The lipophilic nature of fluorinated compounds may facilitate their integration into microbial membranes, disrupting their integrity and function.
- Interference with Nucleic Acid Synthesis : Some studies suggest that these compounds may interfere with DNA replication processes in cancer cells .
Case Studies and Research Findings
Several studies highlight the biological activity of compounds structurally related to this compound:
Properties
IUPAC Name |
1,3-bis(3-chloro-5-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F2O/c16-11-3-9(4-13(18)7-11)1-2-15(20)10-5-12(17)8-14(19)6-10/h3-8H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAHZJGUPNAORB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)CCC(=O)C2=CC(=CC(=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644970 |
Source
|
Record name | 1,3-Bis(3-chloro-5-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-16-1 |
Source
|
Record name | 1,3-Bis(3-chloro-5-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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